3,4-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
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Overview
Description
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a chemical compound with the molecular formula C18H14O. It is a member of the epoxy compounds, characterized by the presence of an epoxide group.
Preparation Methods
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves several steps, typically starting with the precursor benz©acridine. The process includes:
Epoxidation Reaction:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with temperatures maintained between 0-25°C to ensure the stability of the epoxide group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and nucleophiles such as amines or thiols for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects . The pathways involved include the activation of detoxification enzymes and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine can be compared with other similar compounds, such as:
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: Similar in structure but differs in the position of the epoxide group.
3,4-Epoxy-1,2,3,4-tetrahydrobenz(b)phenanthrene: Another structurally related compound with different biological activities.
Properties
CAS No. |
85617-45-4 |
---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-14-10(3-1)9-11-5-6-13-12(16(11)18-14)7-8-15-17(13)19-15/h1-6,9,15,17H,7-8H2 |
InChI Key |
QQLXCXGYRHQLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4N=C23)C5C1O5 |
Origin of Product |
United States |
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